Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant)

Description

Core Disaccharide Backbone Architecture

The fundamental structural foundation of lipid A from Escherichia coli F583 (Rd mutant) consists of a β-(1',6)-linked diglucosamine disaccharide that forms the hydrophilic anchor for the molecule's integration into bacterial outer membrane structures. This disaccharide backbone comprises two glucosamine units connected through a β-1,6 glycosidic linkage, creating an asymmetric molecular framework with distinct proximal and distal subunits. The proximal glucosamine unit, also referred to as the reducing subunit, contains the anomeric carbon that can participate in further glycosidic bond formation with core oligosaccharide components during lipopolysaccharide biosynthesis.

The molecular architecture of this disaccharide backbone exhibits specific stereochemical properties that influence both the molecule's biological activity and its physical integration into membrane structures. The β-configuration of the glycosidic linkage creates a rigid angular geometry that positions the two glucosamine rings in a specific spatial arrangement, facilitating the formation of organized membrane domains. Each glucosamine unit within the disaccharide contains multiple hydroxyl groups and amino functionalities that serve as attachment sites for acyl chains and phosphate modifications, creating a highly substituted molecular scaffold.

Mass spectrometric analysis has confirmed that the disaccharide backbone maintains structural integrity across different preparation methods, with the core glucosamine units remaining linked even under mild acid hydrolysis conditions used to cleave the connection to core oligosaccharide components. The approximate molecular weight of the complete diphosphoryl lipid A molecule ranges from 1.7 to 1.8 kilodaltons, depending on the specific composition and number of fatty acid chains present. The backbone structure exhibits remarkable conservation across different Escherichia coli strains, suggesting evolutionary pressure to maintain this specific disaccharide architecture for optimal membrane function and stability.

Properties

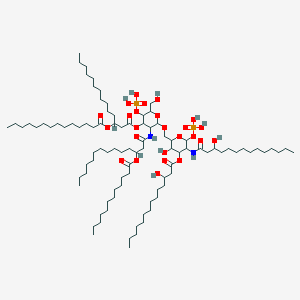

IUPAC Name |

[2-[[3-(3-dodecanoyloxytetradecanoylamino)-6-(hydroxymethyl)-5-phosphonooxy-4-(3-tetradecanoyloxytetradecanoyloxy)oxan-2-yl]oxymethyl]-3-hydroxy-5-(3-hydroxytetradecanoylamino)-6-phosphonooxyoxan-4-yl] 3-hydroxytetradecanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C94H178N2O25P2/c1-7-13-19-25-31-37-38-44-50-56-62-68-84(103)115-78(66-60-54-48-42-35-29-23-17-11-5)72-86(105)119-92-88(96-82(101)71-77(65-59-53-47-41-34-28-22-16-10-4)114-83(102)67-61-55-49-43-36-30-24-18-12-6)93(116-79(73-97)90(92)120-122(107,108)109)113-74-80-89(106)91(118-85(104)70-76(99)64-58-52-46-40-33-27-21-15-9-3)87(94(117-80)121-123(110,111)112)95-81(100)69-75(98)63-57-51-45-39-32-26-20-14-8-2/h75-80,87-94,97-99,106H,7-74H2,1-6H3,(H,95,100)(H,96,101)(H2,107,108,109)(H2,110,111,112) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQKNULLWNGMCW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OC(CCCCCCCCCCC)CC(=O)OC1C(C(OC(C1OP(=O)(O)O)CO)OCC2C(C(C(C(O2)OP(=O)(O)O)NC(=O)CC(CCCCCCCCCCC)O)OC(=O)CC(CCCCCCCCCCC)O)O)NC(=O)CC(CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C94H178N2O25P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407727 |

Source

|

| Record name | Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1798.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95991-05-2 |

Source

|

| Record name | Lipid A, diphosphoryl from Escherichia coli F583 (Rd mutant) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Lipid A is a crucial component of lipopolysaccharides (LPS) found in the outer membrane of Gram-negative bacteria, including Escherichia coli. The diphosphoryl form of Lipid A from E. coli F583 (Rd mutant) is particularly significant due to its biological activity and implications in immunology and microbiology. This article explores the biological activity of this compound, highlighting its structure, immunomodulatory effects, and interactions with host defense mechanisms.

Structure and Characteristics

Lipid A from E. coli F583 (Rd mutant) consists of a disaccharide backbone with two phosphate groups at positions 1 and 4', along with various fatty acid side chains. The average molecular weight ranges from 1.7 to 1.8 kDa, depending on the specific fatty acid composition. The compound is synthesized through hydrolysis of LPS, resulting in a product that is primarily diphosphorylated unless otherwise noted as monophosphoryl .

Immunological Implications

Toxicity and Endotoxicity : Diphosphoryl Lipid A is recognized for its endotoxic properties, which can trigger strong immune responses. It activates Toll-like receptor 4 (TLR4), leading to the release of pro-inflammatory cytokines such as TNF-α and IL-6 . This activity underlines its role in sepsis and other inflammatory conditions.

Antibacterial Activity : Research indicates that the structural composition of Lipid A influences its immunomodulatory role rather than direct antibacterial effects. For instance, modifications in Lipid A can alter its interaction with host defense peptides (HDPs), affecting their ability to kill bacteria .

Case Studies

- Binding Affinity Studies : A study examined the binding characteristics of human alpha-1-acid glycoprotein (AGP) with various LPS forms, including diphosphoryl Lipid A from E. coli F583. The results showed no specific AGP binding for this lipid A variant, suggesting unique interactions depending on the LPS structure .

- Host Defense Peptide Interaction : Another investigation assessed how different forms of Lipid A affected the activity of HDPs against bacterial strains. The findings indicated that while diphosphoryl Lipid A did not significantly enhance bacterial killing, it influenced the immunomodulatory response of HDPs .

Data Tables

| Characteristic | Diphosphoryl Lipid A (E. coli F583 Rd) | Monophosphoryl Lipid A |

|---|---|---|

| Molecular Weight | 1.7 - 1.8 kDa | Varies |

| Phosphate Groups | 2 | 1 |

| Toxicity | High | Low |

| Immunomodulatory Role | Strong pro-inflammatory response | Weaker response |

| Binding to AGP | None detected | Variable |

Research Findings

Recent studies have demonstrated that lipid A modifications can significantly impact its biological activity:

- Cytokine Production : Diphosphoryl Lipid A has been shown to induce higher levels of pro-inflammatory cytokines compared to monophosphoryl variants, underscoring its potent immunostimulatory capacity .

- Survival in Sepsis Models : In animal models, administration of AGP prior to exposure to LPS indicated protective effects against sepsis, highlighting the complex interplay between lipid A and host immune responses .

Comparison with Similar Compounds

Comparison with Similar Lipid A Compounds

Structural Comparisons

Table 1: Structural Features of Lipid A Variants

- Diphosphoryl vs. Monophosphoryl Lipid A: The diphosphorylated form from E. coli F583 Rd mutant exhibits stronger TLR4 activation than its monophosphorylated counterpart due to the presence of two phosphate groups, which enhance receptor binding . Monophosphoryl lipid A (MPL) from Salmonella is a detoxified adjuvant with reduced endotoxicity, retaining immunostimulatory properties via TRIF-dependent TLR4 signaling .

- Kdo2-Lipid A: Contains a 3-deoxy-D-manno-octulosonic acid (Kdo) disaccharide, absent in Rd mutant-derived lipid A. This modification enhances solubility and alters immune recognition .

Endotoxin Activity

- Diphosphoryl lipid A from E. coli F583 Rd mutant has higher endotoxin activity (1 × 10^6 EU/mg) compared to monophosphoryl variants (e.g., 1.5 × 10^5 EU/mg for Salmonella MPL) . However, experimental assays using chromogenic LAL methods often report lower values due to aggregation or solubility issues .

Immune Activation

- TLR4 Signaling : Diphosphoryl lipid A induces robust pro-inflammatory cytokine production (e.g., TNF-α, IL-6) via MyD88-dependent pathways, whereas MPL favors TRIF-biased signaling, making it a safer vaccine adjuvant .

- Antigenicity: Anti-Nav1.4 antibodies show distinct binding patterns for mono- vs. diphosphoryl lipid A, highlighting structural specificity in immune recognition .

Binding and Solubility

- Diphosphoryl lipid A from E. coli F583 Rd mutant exhibits poor solubility in aqueous buffers, requiring hybrid synthetic unilamellar vesicles (SUVs) for binding studies. In contrast, Kdo2-lipid A is water-soluble and shows dose-dependent binding to AGP (α1-acid glycoprotein) .

Preparation Methods

Bacterial Strain Selection and Growth Conditions

Escherichia coli F583 (Rd Mutant) as a Model Organism

The F583 strain is a rough (Rd) mutant of E. coli characterized by a truncated LPS structure, lacking the O-antigen polysaccharide and most of the core oligosaccharide. This genetic modification simplifies the hydrolysis of LPS into Lipid A by reducing the complexity of the carbohydrate moiety. The strain’s LPS consists of Lipid A linked to a single 3-deoxy-D-manno-octulosonic acid (KDO) residue, which is selectively cleaved during preparation.

Cultivation Parameters

- Medium : Luria-Bertani (LB) broth (pH 7.4) is used for aerobic growth at 37°C.

- Harvesting : Cells are collected during the late exponential phase (optical density ~0.8–1.0 at 600 nm) to maximize LPS yield.

- Biomass Processing : Bacterial pellets are washed with phosphate-buffered saline (PBS) and lyophilized for storage.

Lipopolysaccharide Extraction

Hot Phenol/Water Extraction

The modified Westphal method is employed to isolate LPS:

- Cell Lysis : Lyophilized cells are resuspended in distilled water and heated to 68°C.

- Phenol Addition : An equal volume of 90% (w/v) phenol is added, and the mixture is stirred vigorously for 30 minutes.

- Phase Separation : The emulsion is cooled to 10°C and centrifuged (10,000 × g, 30 minutes) to separate aqueous (LPS-rich) and phenolic (protein-rich) phases.

- Dialysis : The aqueous phase is dialyzed against distilled water for 72 hours to remove residual phenol.

Hydrolysis of LPS to Lipid A

Acid-Catalyzed Cleavage

Diphosphoryl Lipid A is released from LPS via controlled hydrolysis:

- Reagent : 1% (w/v) sodium dodecyl sulfate (SDS) in 10 mM sodium acetate buffer (pH 4.5).

- Conditions : The mixture is heated at 100°C for 90 minutes, selectively hydrolyzing the acid-labile ketosidic bond between KDO and Lipid A.

- Termination : The reaction is cooled on ice, and SDS is removed by repeated washes with 95% ethanol.

Purification and Structural Characterization

Chromatographic Techniques

- Silica Gel Chromatography : Crude Lipid A is applied to a silica column equilibrated with chloroform:methanol:water (60:35:8, v/v/v). Impurities are eluted with stepwise increases in methanol.

- Reversed-Phase HPLC : Methylated Lipid A derivatives are purified using a C18 column with a gradient of isopropanol in acetonitrile (10–80% over 60 minutes).

Mass Spectrometric Analysis

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry confirms the diphosphoryl structure:

- Negative Ion Mode : Major ions at m/z 1,796.2 and 1,812.3 correspond to hexa-acylated Lipid A with two phosphate groups.

- Tandem MS (MS/MS) : Fragmentation patterns reveal pyrophosphate anions (m/z 159 and 177), confirming the 1- and 4’-bisphosphorylated glucosamine backbone.

Table 1: Structural Features of E. coli F583 Lipid A

| Property | Specification | Source |

|---|---|---|

| Phosphate groups | 1- and 4’-positions | |

| Fatty acyl chains | 6–7 (C12–C14) | |

| Molecular weight | 1.7–1.8 kDa | |

| KDO content | < 0.2% |

Quality Control and Validation

Phosphate Retention Assay

The diphosphoryl form is verified by:

Applications in Research

Immunological Studies

Diphosphoryl Lipid A serves as a TLR4 agonist in vaccine adjuvants (e.g., AS01B in Shingrix®). Its reduced toxicity compared to LPS makes it suitable for in vivo models.

Structural Biology

Crystallographic studies of TLR4–MD-2–Lipid A complexes (PDB ID: 3FXI) utilize the E. coli F583 Lipid A due to its homogeneity.

Q & A

Q. What is the structural composition of diphosphoryl Lipid A from E. coli F583 (Rd mutant), and how does it compare to other Gram-negative bacteria?

- Diphosphoryl Lipid A from E. coli F583 (Rd mutant) consists of two glucosamine residues, each phosphorylated at the 1 and 4' positions, with six primary acyl chains (four β-hydroxymyristoyl groups and two secondary lauroyl or palmitoleoyl chains). This structure is conserved among Gram-negative bacteria like Salmonella enterica and Yersinia pestis, though fatty acid chain length and phosphorylation patterns vary . Structural comparisons can be performed using high-resolution mass spectrometry (HRMS) and tandem MS/MS fragmentation to identify acyl chain substitutions and phosphorylation states .

Q. What experimental methods are used to isolate and purify diphosphoryl Lipid A from bacterial membranes?

- Purification typically involves phenol-chloroform extraction followed by chromatography (e.g., size-exclusion or ion-exchange). For E. coli F583, lipid A is extracted from rough mutant LPS (Rd chemotype) using enzymatic hydrolysis with proteinase K and repeated ultracentrifugation. Purity is validated via thin-layer chromatography (TLC) or MALDI-TOF MS .

Q. How does diphosphoryl Lipid A activate Toll-like receptor 4 (TLR4) signaling pathways?

- Diphosphoryl Lipid A binds to myeloid differentiation factor 2 (MD-2), forming a complex with TLR4 that triggers dimerization and recruitment of adaptor proteins (e.g., MyD88). This activates NF-κB and MAPK pathways, inducing pro-inflammatory cytokines. Experimental validation involves TLR4/MD-2 reporter cell lines (e.g., HEK293-TLR4) and cytokine ELISAs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported endotoxin activity levels of diphosphoryl Lipid A when using different LAL assay formats?

- Discrepancies arise from assay sensitivity (e.g., chromogenic vs. clot-based LAL) and Lipid A aggregation states. Pre-treatment with detergents (e.g., Triton X-100) or chelators (e.g., EDTA) improves solubility. Parallel calibration using synthetic Lipid A standards (e.g., Kdo2-Lipid A) ensures consistency .

Q. What advanced mass spectrometry techniques differentiate diphosphoryl Lipid A isomers with identical acyl chain compositions?

- Infrared multiphoton dissociation (IRMPD) and ultraviolet photodissociation (UVPD) provide complementary fragmentation patterns. IRMPD cleaves phosphate groups, while UVPD targets acyl chains. For E. coli F583 Lipid A, α-EPD (electron-induced dissociation) enhances cross-ring cleavages, resolving branched acyl substitutions .

Q. How do mutations in htrB or msbA genes alter Lipid A bioactivity and membrane integration?

- htrB mutants lack lauroyltransferase activity, producing tetraacyl Lipid A with reduced TLR4 agonism. msbA mutants accumulate Lipid A precursors, disrupting outer membrane asymmetry. Functional assays include patch-clamp analysis of sodium channel inhibition and ATPase activity measurements in proteoliposomes .

Q. What methodological considerations are critical for studying Lipid A interactions with cationic antimicrobial peptides (AMPs)?

- Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) with lipid bilayers mimicking bacterial membranes (e.g., POPC/POPG liposomes). Include rough LPS (Rd chemotype) as a control to assess specificity for Lipid A .

Q. How does diphosphoryl Lipid A from E. coli F583 compare to detoxified monophosphoryl variants in adjuvant development?

- Monophosphoryl Lipid A (MPLA) exhibits reduced pyrogenicity while retaining Th2-skewed immunostimulation. Comparative studies require in vivo models (e.g., murine antigen-challenge assays) and flow cytometry to quantify CD80/CD86 on dendritic cells .

Data Interpretation & Experimental Design

Q. How can researchers validate Lipid A binding to innate immune proteins like GBP1 or α-1-acid glycoprotein (AGP)?

Q. What controls are essential when analyzing Lipid A-induced cytokine responses in macrophage cell lines?

- Include TLR4 inhibitors (TAK-242), polymyxin B (to neutralize LPS contaminants), and knockout cells (e.g., TLR4^-/-). Validate results with synthetic Lipid IVA (TLR4 antagonist) and Salmonella Re595 LPS (TLR4 agonist) .

Contradictions & Limitations

Q. Q. Why does diphosphoryl Lipid A from E. coli F583 fail to bind α-1-acid glycoprotein (AGP) in some assays?

Q. How do temperature-dependent structural changes in Lipid A impact its immunostimulatory activity?

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.